2-Formamido-3-methoxypropanoic acid
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Overview
Description
2-Formamido-3-methoxypropanoic acid is an organic compound with the molecular formula C5H9NO4. It is a derivative of propanoic acid, featuring a formamido group and a methoxy group attached to the carbon chain. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Formamido-3-methoxypropanoic acid typically involves the reaction of 3-methoxypropanoic acid with formamide under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the formamido group. The reaction mixture is then purified using techniques like recrystallization or chromatography to obtain the desired product in high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and minimize by-products. The final product is then subjected to rigorous quality control measures to ensure it meets industry standards .
Chemical Reactions Analysis
Types of Reactions
2-Formamido-3-methoxypropanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the formamido group to an amine group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often require the presence of a strong acid or base as a catalyst.
Major Products Formed
Oxidation: Carboxylic acids, aldehydes.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-Formamido-3-methoxypropanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Formamido-3-methoxypropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The formamido group can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity. The methoxy group can also affect the compound’s solubility and reactivity, contributing to its overall mechanism of action .
Comparison with Similar Compounds
Similar Compounds
3-Methoxypropanoic acid: Lacks the formamido group, making it less reactive in certain biochemical pathways.
2-Formamido-3-hydroxypropanoic acid: Similar structure but with a hydroxy group instead of a methoxy group, leading to different chemical properties and reactivity
Uniqueness
2-Formamido-3-methoxypropanoic acid is unique due to the presence of both formamido and methoxy groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Properties
Molecular Formula |
C5H9NO4 |
---|---|
Molecular Weight |
147.13 g/mol |
IUPAC Name |
2-formamido-3-methoxypropanoic acid |
InChI |
InChI=1S/C5H9NO4/c1-10-2-4(5(8)9)6-3-7/h3-4H,2H2,1H3,(H,6,7)(H,8,9) |
InChI Key |
UQESLRVGMKQJQG-UHFFFAOYSA-N |
Canonical SMILES |
COCC(C(=O)O)NC=O |
Origin of Product |
United States |
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